2,2-diethoxy-3-methyl-3H-pyran-4-one
Description
2,2-Diethoxy-3-methyl-3H-pyran-4-one is a substituted pyranone derivative characterized by ethoxy groups at the 2-position and a methyl group at the 3-position. Its structure features a six-membered oxygen-containing heterocycle with a ketone functionality at the 4-position. The diethoxy groups may confer enhanced stability and lipophilicity compared to hydroxylated analogs .
Properties
CAS No. |
106727-51-9 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2,2-diethoxy-3-methyl-3H-pyran-4-one |
InChI |
InChI=1S/C10H16O4/c1-4-12-10(13-5-2)8(3)9(11)6-7-14-10/h6-8H,4-5H2,1-3H3 |
InChI Key |
IZCZFCKSEDEVMD-UHFFFAOYSA-N |
SMILES |
CCOC1(C(C(=O)C=CO1)C)OCC |
Canonical SMILES |
CCOC1(C(C(=O)C=CO1)C)OCC |
Synonyms |
4H-Pyran-4-one,2,2-diethoxy-2,3-dihydro-3-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyranone Derivatives
Structural and Substituent Variations
Pyranone derivatives vary significantly in substituent patterns, which dictate their chemical behavior. Key analogs include:
Key Differences :
- 2,2-Diethoxy-3-methyl-3H-pyran-4-one lacks hydroxyl groups, reducing hydrogen-bonding capacity but increasing hydrolytic stability compared to 3-hydroxy analogs .
- The ethoxy groups at C2 may sterically hinder nucleophilic attacks at the ketone (C4), unlike 3-methoxy derivatives where substituents are at C3 .
Physicochemical Properties
Electronic Effects :
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